2,6-Dimethylpyridine-3,5-dicarboxylic acid

Description

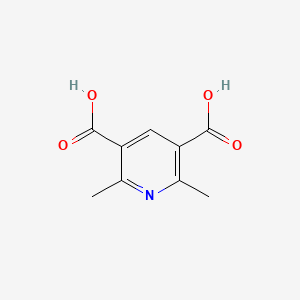

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylpyridine-3,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-4-6(8(11)12)3-7(9(13)14)5(2)10-4/h3H,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFXJSOUBPGBGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80304432 | |

| Record name | 2,6-Dimethyl-3,5-pyridinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2602-36-0 | |

| Record name | 2602-36-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethyl-3,5-pyridinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethyl-3,5-pyridinedicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Dimethylpyridine-3,5-dicarboxylic Acid: Properties, Synthesis, and Applications

Executive Summary: 2,6-Dimethylpyridine-3,5-dicarboxylic acid is a highly functionalized pyridine derivative that serves as a critical building block in medicinal and materials chemistry. With a molecular weight of 195.17 g/mol and the chemical formula C₉H₉NO₄, its rigid structure and bifunctional nature—possessing two carboxylic acid groups—make it an invaluable scaffold for creating complex molecular architectures.[1][2] The primary route to its synthesis involves the renowned Hantzsch pyridine synthesis to form a diester precursor, followed by oxidation and subsequent hydrolysis.[3][4] This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis, and a discussion of its significant applications, particularly as a ligand in coordination chemistry and as a co-former in the development of pharmaceutical salts and co-crystals.

Core Physicochemical Properties

This compound is a distinct chemical entity, separate from its more commonly cited ester derivatives. The foundational properties are centered on its dicarboxylic acid functionality attached to a dimethylpyridine core.

Molecular Identity and Weight

The cornerstone of any chemical guide is the precise identification of the compound. The molecular formula and weight are fundamental for all stoichiometric calculations in synthesis and analysis.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [1][2] |

| CAS Number | 2602-36-0 | [1][2][5][6] |

| Canonical SMILES | CC1=C(C=C(C(=N1)C)C(=O)O)C(=O)O | [1] |

| InChIKey | WQFXJSOUBPGBGW-UHFFFAOYSA-N | [1] |

Computed Physicochemical Data

Computational models provide valuable insights into the molecule's behavior in various chemical and biological environments. These properties are crucial for drug development professionals in predicting absorption, distribution, metabolism, and excretion (ADME) characteristics.

| Property | Value | Significance in Research & Development |

| XLogP3 | 0.7 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Hydrogen Bond Donor Count | 2 | The two carboxylic acid protons can act as hydrogen bond donors, critical for receptor binding and crystal lattice formation.[1] |

| Hydrogen Bond Acceptor Count | 5 | The pyridine nitrogen and four carboxylate oxygens can accept hydrogen bonds, influencing solubility and intermolecular interactions.[1] |

| Rotatable Bond Count | 2 | The low number of rotatable bonds indicates a rigid molecular scaffold, which is often desirable in drug design to reduce conformational entropy upon binding.[1] |

Synthesis and Purification: A Multi-Step Approach

The synthesis of this compound is not a single reaction but a strategic, multi-step process. The most established pathway leverages the Hantzsch dihydropyridine synthesis to construct the core ring system, which is subsequently aromatized and hydrolyzed to yield the target molecule.[3][4][7]

Synthetic Workflow Overview

The overall process can be logically divided into three primary stages:

-

Ring Formation: Condensation of reactants to form the 1,4-dihydropyridine ring.

-

Aromatization: Oxidation of the dihydropyridine to the stable aromatic pyridine.

-

Hydrolysis: Conversion of the ester functional groups to the final carboxylic acids.

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol outlines a representative synthesis, providing the causality behind key procedural choices.

Part A: Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate [8][9]

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (2.0 eq.), an aldehyde (e.g., formaldehyde, 1.0 eq.), and a nitrogen source like ammonium acetate or aqueous ammonia (1.1 eq.) in a suitable solvent such as ethanol.

-

Rationale: The Hantzsch reaction is a multi-component condensation that efficiently builds the dihydropyridine core.[3] Ethanol is a common solvent as it effectively dissolves all reactants.

-

-

Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for the multiple condensation and cyclization steps.

-

-

Isolation: Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the dihydropyridine product. Collect the solid by vacuum filtration and wash with cold ethanol.

-

Rationale: The 1,4-dihydropyridine product is often a stable, crystalline solid with limited solubility in cold ethanol, allowing for simple isolation.

-

Part B: Aromatization to Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate [7][10]

-

Oxidation Setup: Dissolve the dried dihydropyridine from Part A in a suitable solvent (e.g., acetic acid or water).

-

Oxidant Addition: Add a mild oxidizing agent. Common choices include nitric acid, ferric chloride (FeCl₃), or potassium permanganate.[8] For example, a solution of FeCl₃·6H₂O (0.1 eq) in water can be added.[10]

-

Rationale: The driving force for this step is the formation of the highly stable aromatic pyridine ring. The choice of oxidant is critical; it must be strong enough to effect the dehydrogenation without cleaving the ester groups or oxidizing the methyl substituents.

-

-

Reaction and Workup: Stir the mixture, often with gentle heating, until the starting material is consumed (monitored by TLC). Cool the mixture, quench with water, and neutralize with a base (e.g., NaHCO₃ solution). Extract the product into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[10]

Part C: Hydrolysis to this compound

-

Saponification: Dissolve the pyridine diester from Part B in an alcoholic solvent (e.g., ethanol) and add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (2.2 eq.).

-

Reaction: Heat the mixture to reflux for several hours until the hydrolysis is complete (TLC monitoring, showing disappearance of the ester spot and appearance of a baseline spot for the carboxylate salt).

-

Rationale: This is a standard ester hydrolysis (saponification). The excess base ensures complete conversion of both ester groups to their corresponding carboxylate salts.

-

-

Acidification and Isolation: Cool the reaction mixture and remove the alcohol solvent under reduced pressure. Dissolve the remaining aqueous residue in water and acidify carefully with a strong acid (e.g., concentrated HCl) to a pH of ~2-3. The dicarboxylic acid will precipitate out of the solution.

-

Rationale: The product exists as a water-soluble dicarboxylate salt in the basic solution. Acidification protonates the carboxylates, yielding the neutral dicarboxylic acid, which is typically much less soluble in water and precipitates.

-

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. Recrystallization from hot water or an appropriate solvent system can be performed for further purification.

Analytical Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. While specific spectra for the title compound are not available, the expected signatures can be reliably predicted based on its structure.

-

¹H NMR: The spectrum would be characterized by a singlet for the lone aromatic proton at C4, a singlet for the two equivalent methyl groups at C2 and C6, and a very broad singlet far downfield (typically >10 ppm) for the two acidic carboxylic acid protons.

-

¹³C NMR: Key signals would include those for the two equivalent methyl carbons, the distinct aromatic carbons of the pyridine ring, and the characteristic signal for the carbonyl carbons of the carboxylic acids (typically in the 165-185 ppm range).

-

Infrared (IR) Spectroscopy: A very broad absorption band from ~2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimers would be prominent. A strong, sharp absorption around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretch would also be a key feature.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (195.17).

Applications in Research and Drug Development

The rigid, bifunctional nature of this compound makes it a valuable platform molecule in several advanced scientific fields.

Ligand for Metal-Organic Frameworks (MOFs)

Pyridine dicarboxylic acids are excellent ligands for the construction of Metal-Organic Frameworks (MOFs).[11][12][13] The nitrogen atom of the pyridine ring and the two carboxylate groups provide multiple coordination sites for binding metal ions, leading to the formation of diverse and stable porous structures.[11][14] These MOFs have significant potential in applications such as:

Scaffold in Medicinal Chemistry

In drug discovery, the pyridine core is a privileged structure found in numerous FDA-approved pharmaceuticals.[15] Derivatives of pyridine carboxylic acids are central to the development of drugs for a wide range of diseases.[15][16] this compound serves as a well-defined and rigid scaffold. The two carboxylic acid groups act as synthetic handles, allowing for the attachment of other molecular fragments through amide bond formation or other coupling reactions to build complex, biologically active molecules.[17][18]

Co-crystal Former in Pharmaceutical Development

A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). Co-crystallization is a powerful technique used to enhance the physicochemical properties of APIs, such as solubility and stability, without altering the molecule itself.[19] Dicarboxylic acids are excellent co-formers due to their ability to form robust hydrogen bonds with functional groups on API molecules.[19] this compound, with its two carboxylic acid groups and an additional hydrogen bond accepting pyridine nitrogen, is an ideal candidate for forming stable and predictable supramolecular synthons with APIs, thereby improving their pharmaceutical profiles.[19]

Conclusion

This compound is more than a simple chemical compound; it is a versatile and powerful tool for chemists and pharmaceutical scientists. Its precise molecular weight of 195.17 g/mol is the starting point for its use in exacting synthetic applications. The robust and well-understood Hantzsch-based synthesis allows for its reliable production. Its true value lies in its application as a rigid, bifunctional building block, enabling the rational design of advanced materials like MOFs and providing a critical scaffold for the development of novel therapeutics and improved pharmaceutical formulations.

References

- Vertex AI Search. (n.d.). Buy Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate (EVT-5960468) | 27525-74-2.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Vertex AI Search. (n.d.). Hantzsch pyridine synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Metal-Organic Frameworks (MOFs) with Pyridine-2,6-dicarboxylate: Synthesis and Applications.

-

CrystEngComm (RSC Publishing). (n.d.). Metal–organic framework structures of Cu(ii) with pyridine-2,6-dicarboxylate and different spacers: identification of a metal bound acyclic water tetramer. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-, 3,5-dimethyl ester. Retrieved from [Link]

-

CrystEngComm (RSC Publishing). (n.d.). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. Retrieved from [Link]

-

RSC Publishing. (n.d.). Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis and Characterization of Metal−Organic Frameworks Based on 4-Hydroxypyridine-2,6-dicarboxylic Acid and Pyridine-2,6-dicarboxylic Acid Ligands. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Pyridine-2,6-Dicarboxylic Acid: Properties, Uses, and Sourcing. Retrieved from [Link]

- The Role of Pyridine Derivatives in Advanced Chemical Synthesis. (n.d.).

-

Semantic Scholar. (n.d.). Synthesis of 2,6-Dimethyl-4-phenylpyridine-3,5-dicarboxylic acid. Retrieved from [Link]

-

MDPI. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Retrieved from [Link]

-

PubMed Central (PMC). (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

-

Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyridine carboxylic acid derivatives in drug development pipeline. Retrieved from [Link]

-

Scribd. (n.d.). Hantzsch Pyridine Synthesis | PDF. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,6-dimethyl-3,5-pyridinedicarboxylic acid, diethyl ester - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,6-dimethyl-3,5-pyridinedicarboxylic acid, diethyl ester - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,6-dimethylpyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). Dinicotinic acid. Retrieved from [Link]

- Google Patents. (n.d.). US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid.

-

PubMed Central (PMC). (n.d.). Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K. Retrieved from [Link]

Sources

- 1. This compound | C9H9NO4 | CID 296010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLIC ACID CAS#: 2602-36-0 [amp.chemicalbook.com]

- 3. grokipedia.com [grokipedia.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | 2602-36-0 [sigmaaldrich.com]

- 6. This compound | 2602-36-0 [sigmaaldrich.com]

- 7. Synthesis of 2,6-Dimethyl-4-phenylpyridine-3,5-dicarboxylic acid | Semantic Scholar [semanticscholar.org]

- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Metal–organic framework structures of Cu(ii) with pyridine-2,6-dicarboxylate and different spacers: identification of a metal bound acyclic water tetramer - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 15. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. nbinno.com [nbinno.com]

- 18. nbinno.com [nbinno.com]

- 19. Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies | MDPI [mdpi.com]

2,6-Dimethylpyridine-3,5-dicarboxylic acid IUPAC name

An In-depth Technical Guide to 2,6-Dimethylpyridine-3,5-dicarboxylic Acid

Authored by: A Senior Application Scientist

Introduction

This compound, a key heterocyclic compound, serves as a fundamental structural motif and versatile building block in the realms of medicinal chemistry and materials science. Its rigid pyridine core, adorned with two carboxylic acid functional groups, provides a well-defined three-dimensional scaffold, making it an attractive precursor for the synthesis of complex molecular architectures, including pharmacologically active agents and metal-organic frameworks (MOFs).[1] The precise arrangement of its functional groups allows for directed intermolecular interactions, which is a critical aspect of rational drug design and crystal engineering.

The authoritative IUPAC name for this compound is This compound .[2] This guide offers a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, and a discussion of its applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is foundational to its application. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| Molecular Formula | C₉H₉NO₄ | PubChem[2] |

| Molecular Weight | 195.17 g/mol | PubChem[2] |

| CAS Number | 2602-36-0 | PubChem[2] |

| Canonical SMILES | CC1=C(C=C(C(=N1)C)C(=O)O)C(=O)O | PubChem[2] |

| InChIKey | WQFXJSOUBPGBGW-UHFFFAOYSA-N | PubChem[2] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of synthesized compounds.

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound is characterized by a broad absorption band in the 3200-2700 cm⁻¹ region, which is indicative of the O-H stretching vibrations of the hydrogen-bonded carboxylic acid groups.[3] A strong carbonyl (C=O) stretching vibration is typically observed around 1690-1710 cm⁻¹. Bands corresponding to aromatic C-H and C-N vibrations from the pyridine ring are also present.[2][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹³C NMR : The ¹³C NMR spectrum for the dicarboxylic acid is available and shows characteristic peaks for the carboxylic acid carbons, the aromatic carbons of the pyridine ring, and the methyl group carbons.[2]

-

¹H NMR : While the ¹H NMR spectrum for the final diacid is less commonly published, the spectrum for its precursor, diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, is well-documented. It typically shows a singlet for the C4-proton of the pyridine ring, a quartet and a triplet for the ethyl ester groups, and a singlet for the two methyl groups at the C2 and C6 positions.[4]

-

Synthesis Pathway and Experimental Protocols

The most reliable and efficient synthesis of this compound is a two-step process. The first step involves the construction of the substituted pyridine ring via the Hantzsch pyridine synthesis to yield a dialkyl ester. The second step is the subsequent hydrolysis of the ester groups to the desired dicarboxylic acid.

Step 1: Hantzsch Synthesis of Diethyl 2,6-Dimethylpyridine-3,5-dicarboxylate

The Hantzsch synthesis, first reported in 1881, is a classic multi-component reaction that provides efficient access to dihydropyridines, which can then be oxidized to the corresponding pyridine derivatives.[5] The overall reaction involves the condensation of an aldehyde (formaldehyde in this case), two equivalents of a β-ketoester (ethyl acetoacetate), and a nitrogen source (ammonia).

Causality and Mechanistic Insights

The reaction proceeds through a series of well-established intermediates. The causality of the process is rooted in fundamental organic reactions:

-

Knoevenagel Condensation : One molecule of ethyl acetoacetate reacts with formaldehyde to form an α,β-unsaturated carbonyl compound.

-

Enamine Formation : A second molecule of ethyl acetoacetate reacts with ammonia to form a reactive enamine intermediate.

-

Michael Addition & Cyclization : The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. This is followed by an intramolecular condensation and dehydration, which forms the 1,4-dihydropyridine ring.

-

Aromatization (Oxidation) : The resulting Hantzsch ester (a 1,4-dihydropyridine) is then oxidized to the stable, aromatic pyridine ring. This oxidation is a crucial step, often carried out with nitric acid or other oxidizing agents, with the driving force being the formation of the highly stable aromatic system.

Caption: Workflow for the Hantzsch Pyridine Synthesis.

Detailed Experimental Protocol: Hantzsch Synthesis

(Adapted from Organic Syntheses, a highly trusted and peer-vetted source)[5]

-

Preparation of the Dihydropyridine Intermediate :

-

In a 1-L flask, cool 500 g (3.85 moles) of freshly distilled ethyl acetoacetate in an ice bath.

-

To the cooled ester, add 152 g (2 moles) of a 40% aqueous formaldehyde solution followed by 20-25 drops of diethylamine as a catalyst.

-

Maintain the reaction mixture in the ice bath for 6 hours, then allow it to stand at room temperature for 40-45 hours. Two layers will form.

-

Separate the layers. Extract the aqueous layer with 50 mL of ether and combine the ether extract with the oily layer. Dry the combined organic phase over 30 g of anhydrous calcium chloride.

-

Remove the ether by distillation on a steam bath. Dilute the residue (approx. 500 g) with an equal volume of ethanol and cool thoroughly in an ice bath.

-

Saturate the alcoholic solution with ammonia gas. This may take 4-8 hours, during which the flask should be kept in ice.

-

Allow the ammoniacal solution to stand at room temperature for 40-45 hours.

-

Evaporate most of the alcohol under reduced pressure. Cool the residue and collect the solid 1,4-dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine by suction filtration. The expected yield is 410-435 g (84-89%).

-

-

Oxidation to the Pyridine Derivative :

-

In a 5-L flask, place 200 g (0.79 mole) of the dried dihydropyridine ester.

-

Add a pre-mixed solution of 270 g of water, 72 g of concentrated nitric acid (sp. gr. 1.42), and 78 g of concentrated sulfuric acid.

-

Caution : Heat the flask very cautiously while manually swirling. The oxidation reaction can foam vigorously if heated too quickly.

-

Once the initial foaming subsides, continue to warm the mixture gently until the liquid turns a deep red color. The entire oxidation should take 10-15 minutes.

-

After the reaction ceases, cool the mixture and add 500 cc of water and 500 g of finely chopped ice.

-

Make the solution strongly alkaline by the gradual addition of concentrated ammonium hydroxide (sp. gr. 0.90).

-

The product, 3,5-dicarbethoxy-2,6-dimethylpyridine (diethyl 2,6-dimethylpyridine-3,5-dicarboxylate), will precipitate. Collect the solid by suction filtration and dry it on a porous plate. This product can be further purified by distillation or recrystallization.

-

Step 2: Hydrolysis of Diethyl 2,6-Dimethylpyridine-3,5-dicarboxylate

The final step is the conversion of the diethyl ester to the target dicarboxylic acid via base-catalyzed hydrolysis (saponification).

Causality and Mechanistic Insights

This is a classic saponification reaction. The hydroxide ion (from KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. In the basic medium, the newly formed carboxylic acid is immediately deprotonated to form the carboxylate salt. A final acidification step is required to protonate the carboxylate, precipitating the neutral dicarboxylic acid product. The choice of alcoholic KOH is strategic; ethanol is a good solvent for both the ester and the inorganic base, creating a homogeneous reaction mixture that proceeds efficiently upon heating.

Caption: Workflow for the Hydrolysis of the Diethyl Ester.

Detailed Experimental Protocol: Hydrolysis

(Based on the reliable procedure from Organic Syntheses for a similar substrate)[5]

-

Saponification :

-

In a two-necked flask equipped with a dropping funnel and a reflux condenser, dissolve 130 g (0.52 mole) of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate in 400 cc of ethyl alcohol and heat the solution to boiling.

-

Prepare a solution of 78.5 g (1.4 moles) of potassium hydroxide in 400 cc of alcohol.

-

Add approximately one-third of the alcoholic KOH solution to the boiling ester solution. Continue to boil the mixture until it becomes clear.

-

Add the remaining KOH solution and continue to reflux the mixture for 2-3 hours to ensure complete hydrolysis.

-

-

Isolation and Purification :

-

After reflux, remove the solvent (ethanol) under reduced pressure.

-

Dissolve the remaining potassium salt residue in water.

-

Acidify the aqueous solution with a suitable acid (e.g., hydrochloric acid) until the pH is acidic, causing the dicarboxylic acid to precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid this compound by suction filtration.

-

Wash the solid with cold water to remove any remaining salts.

-

The product can be further purified by recrystallization from water or an appropriate organic solvent.

-

Applications in Drug Development and Research

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its ability to participate in hydrogen bonding and its metabolic stability make it a desirable feature in drug candidates. This compound and its derivatives are valuable in this context for several reasons:

-

Rigid Scaffolding : The planar, rigid structure of the pyridine ring serves as an excellent scaffold to orient substituents in specific vectors. This is crucial for designing molecules that fit precisely into the binding pockets of biological targets like enzymes or receptors.

-

Precursor for Bioactive Molecules : The dicarboxylic acid is a precursor to a wide range of derivatives. The carboxylic acid groups can be converted into esters, amides, and other functional groups, allowing for the exploration of a large chemical space during lead optimization.

-

Calcium Channel Blockers : The Hantzsch synthesis, which produces the precursor to this diacid, is famously used to synthesize 1,4-dihydropyridine-based calcium channel blockers like nifedipine. While the final diacid itself is not the active drug, the underlying scaffold is of immense pharmacological importance.

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[2]

Conclusion

This compound is a compound of significant utility in synthetic chemistry. Its preparation via the robust Hantzsch synthesis followed by a straightforward hydrolysis is a well-established and scalable route. The insights into its structure, properties, and synthesis provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this valuable chemical building block in their scientific endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,6-dimethyl-3,5-pyridinedicarboxylic acid, diethyl ester. Retrieved from [Link]

-

Ghalem, W., Belhouas, R., Boulcina, R., Bouacida, S., & Debache, A. (2009). Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2528. Retrieved from [Link]

-

Li, G. (2011). Synthesis of 2,6-Dimethyl-4-phenylpyridine-3,5-dicarboxylic acid. Coal and Chemical Industry. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-, 3,5-dimethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

Singer, A., & McElvain, S. M. (1934). 2,6-Dimethylpyridine. Organic Syntheses, 14, 30. doi:10.15227/orgsyn.014.0030. Retrieved from [Link]

-

Evident Chemical. (n.d.). Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate. Retrieved from [Link]

- Google Patents. (n.d.). EP0202625A2 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(N-benzyl-N-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.

- Google Patents. (n.d.). US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid.

- Google Patents. (n.d.). EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.

-

SpectraBase. (n.d.). 2,6-dimethyl-3,5-pyridinedicarboxylic acid, diethyl ester - MS (GC). Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. Retrieved from [Link]

-

ResearchGate. (n.d.). Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K. Retrieved from [Link]

-

Barman, S., et al. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Molecules, 27(20), 6858. Retrieved from [Link]

-

Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4339–4357. Retrieved from [Link]

Sources

physical properties of 2,6-Dimethylpyridine-3,5-dicarboxylic acid

An In-depth Technical Guide to the Physical Properties of 2,6-Dimethylpyridine-3,5-dicarboxylic Acid

Abstract: This technical guide provides a comprehensive analysis of the core (CAS No: 2602-36-0). Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data and theoretical predictions to offer field-proven insights into the compound's behavior. We delve into its physicochemical characteristics, spectroscopic signature, and solid-state properties, explaining the causality behind experimental observations and methodologies.

Introduction and Chemical Identity

This compound is a heterocyclic compound featuring a pyridine core substituted with two methyl groups and two carboxylic acid functional groups. This arrangement of functional groups imparts a unique combination of properties, making it a valuable building block in medicinal chemistry and materials science. Its rigid structure and capacity for strong intermolecular interactions, particularly hydrogen bonding, are central to understanding its physical characteristics. The following sections provide a detailed exploration of these properties, grounded in authoritative data.

Molecular Structure and Identifiers

The compound's identity is unequivocally established through various nomenclature systems and chemical identifiers.

Caption: 2D Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 2602-36-0 | [1][2] |

| Molecular Formula | C₉H₉NO₄ | [1][2] |

| Molecular Weight | 195.17 g/mol | [1][2] |

| Canonical SMILES | CC1=C(C=C(C(=N1)C)C(=O)O)C(=O)O | [1] |

| InChI Key | WQFXJSOUBPGBGW-UHFFFAOYSA-N |[1] |

Physicochemical Properties

The macroscopic properties of a compound are a direct reflection of its molecular structure and intermolecular forces. For this compound, the presence of two carboxylic acid groups and a pyridine nitrogen atom establishes a robust network of hydrogen bonds, profoundly influencing its physical state, melting point, and solubility.

Table 2: Key Physicochemical Data

| Property | Value | Notes | Source |

|---|---|---|---|

| Appearance | Off-white to light brown solid | --- | [2] |

| Melting Point | >300 °C | High thermal stability due to strong H-bonding | [2] |

| Boiling Point | 433.1 ± 45.0 °C | Predicted value; decomposition may occur first | [2] |

| Density | 1.391 ± 0.06 g/cm³ | Predicted value | [2] |

| pKa | 1.47 ± 0.25 | Predicted value, likely for the first dissociation |[2] |

Melting Point and Thermal Stability

The exceptionally high melting point of >300 °C is a hallmark of this molecule.[2] This is not typical for an organic molecule of this size and is a direct consequence of extensive intermolecular hydrogen bonding. The two carboxylic acid groups can form strong hydrogen-bonded dimers with neighboring molecules, while the pyridine nitrogen can also act as a hydrogen bond acceptor. This creates a highly stable, three-dimensional crystal lattice that requires a large amount of thermal energy to disrupt.

Caption: Intermolecular hydrogen bonding between carboxylic acid groups.

Solubility Profile

-

Aqueous Solubility: Due to the strong intermolecular forces in the solid state, the compound is expected to have low solubility in neutral water. However, its acidic nature means it will readily dissolve in aqueous bases (e.g., NaOH, NaHCO₃) through deprotonation of the carboxylic acid groups to form highly soluble carboxylate salts.

-

Organic Solubility: Solubility in organic solvents is dictated by the solvent's polarity. It is expected to be soluble in polar aprotic solvents like DMSO and DMF, which can disrupt the hydrogen bonding network. Solubility is likely low in nonpolar solvents such as hexanes and toluene.

Acidity (pKa)

The predicted pKa of 1.47 suggests that this compound is a relatively strong organic acid.[2] This value likely corresponds to the dissociation of the first proton. The two carboxylic acid groups and the pyridine nitrogen mean the molecule is polyprotic with multiple ionization states. The proximity of the electron-withdrawing pyridine ring enhances the acidity of the carboxylic acid groups compared to a simple benzoic acid (pKa ≈ 4.2).

The experimental determination of pKa values provides empirical validation of theoretical predictions and is crucial for understanding the compound's behavior in solution.

-

Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water, potentially with a co-solvent like methanol if aqueous solubility is low.

-

Titration Setup: Place the solution in a jacketed beaker with a magnetic stirrer to maintain constant temperature. Calibrate a pH electrode and immerse it in the solution.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. For a diprotic acid, two equivalence points and two half-equivalence points will be observed.

Caption: Workflow for pKa determination via potentiometric titration.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a chemical compound.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. For this molecule, the spectrum is dominated by the carboxylic acid and pyridine moieties.[1]

-

O-H Stretch: A very broad and strong absorption band is expected in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid.

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid.

-

C-N/C-C Stretches: Aromatic ring stretching vibrations for the pyridine core are expected in the 1400-1600 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

-

¹H NMR:

-

-COOH Protons: A very broad singlet far downfield (>10 ppm), which is often exchangeable with D₂O.

-

Aromatic Proton: A singlet for the lone proton on the pyridine ring (at the C4 position).

-

-CH₃ Protons: A singlet integrating to 6 protons, as the two methyl groups are chemically equivalent.

-

-

¹³C NMR: [1]

-

Carbonyl Carbons: Signals for the two equivalent carboxylic acid carbons are expected around 165-175 ppm.

-

Aromatic Carbons: Distinct signals for the carbons of the pyridine ring.

-

Methyl Carbons: A single signal for the two equivalent methyl group carbons in the aliphatic region (<30 ppm).

-

Conclusion

The are fundamentally governed by its molecular structure. The presence of two carboxylic acid groups on a rigid pyridine scaffold facilitates extensive intermolecular hydrogen bonding, resulting in an exceptionally high melting point and pH-dependent solubility. Its spectroscopic signatures are well-defined and directly reflect its constituent functional groups. This comprehensive understanding is essential for its effective handling, storage, and application in scientific research and development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H9NO4). Retrieved from [Link]

Sources

chemical properties of 2,6-Dimethylpyridine-3,5-dicarboxylic acid

An In-depth Technical Guide to the Chemical Properties of 2,6-Dimethylpyridine-3,5-dicarboxylic Acid

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound (DM-PDC). Intended for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with practical insights into the molecule's behavior and utility. We will explore its structural characteristics, physicochemical parameters, detailed synthetic protocols, and spectroscopic signature. Furthermore, this guide highlights its significance as a versatile building block in organic synthesis, coordination chemistry, and as a scaffold with relevance to medicinal chemistry.

Molecular Identity and Structural Framework

This compound is a symmetrically substituted pyridine derivative. Its structural rigidity and the presence of multiple functional groups—two carboxylic acids, two methyl groups, and a heterocyclic nitrogen atom—make it a molecule of significant interest in both academic and industrial research.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical compound is the foundation of scientific communication. DM-PDC is cataloged in major chemical databases under the following identifiers:

-

IUPAC Name: this compound[1]

Structural Representation

The spatial arrangement of atoms dictates the molecule's chemical behavior. The structure of DM-PDC is depicted below.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate and Subsequent Hydrolysis

This protocol describes a representative synthesis based on the Hantzsch reaction followed by hydrolysis.

Part A: Synthesis of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (2 equivalents), an aldehyde such as formaldehyde or benzaldehyde (1 equivalent), and a suitable solvent like ethanol.

-

Initiation: Add ammonium acetate (1 equivalent) as the nitrogen source.[3]

-

Condensation: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The initial product is the dihydropyridine derivative.

-

Oxidation: Upon completion of the condensation, an oxidizing agent (e.g., ferric chloride, manganese dioxide, or simply exposure to air during workup) is used to aromatize the dihydropyridine ring to the pyridine derivative.[3]

-

Workup and Purification: Cool the reaction mixture. The product often precipitates and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure diethyl 2,6-dimethylpyridine-3,5-dicarboxylate as a solid.[4]

Part B: Hydrolysis to this compound

-

Saponification: Suspend the synthesized diethyl ester in an aqueous solution of sodium hydroxide (e.g., 2-4 M). Use a co-solvent like methanol or ethanol to aid solubility.

-

Reaction: Heat the mixture to reflux and stir for 4-6 hours until the ester is fully consumed (monitor by TLC).

-

Acidification: Cool the reaction mixture in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid (HCl) until the pH is approximately 2-3. The dicarboxylic acid will precipitate out of the solution.

-

Isolation: Collect the white or off-white precipitate by vacuum filtration.

-

Purification: Wash the solid with cold deionized water to remove inorganic salts and then with a small amount of a cold organic solvent like ethanol or acetone. Dry the product under vacuum to yield pure this compound.

Chemical Reactivity

-

Acidity and Salt Formation: The two carboxylic acid groups are the primary centers of reactivity. They readily deprotonate in the presence of a base to form carboxylate salts.

-

Esterification: The carboxylic acid groups can be converted to esters through Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by reaction with alkyl halides after conversion to the carboxylate salt.

-

Coordination Chemistry: The pyridine nitrogen and the carboxylate oxygens act as excellent coordination sites for metal ions. This makes DM-PDC a versatile ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers, where it can act as a multidentate linker to build 2D or 3D structures.[5]

-

Pyridine Ring Reactivity: The pyridine ring is generally electron-deficient. This deficiency is further amplified by the two electron-withdrawing carboxylic acid groups at the 3 and 5 positions. Conversely, the methyl groups at the 2 and 6 positions are electron-donating. This electronic push-pull system makes electrophilic substitution on the ring difficult, while nucleophilic substitution might be possible under specific conditions.

Spectroscopic and Analytical Characterization

Spectroscopic data is essential for confirming the identity and purity of the synthesized compound. While comprehensive data for the diacid is sparse in readily available literature, we can infer its characteristics and present data for its well-documented diethyl ester derivative as a reference.

Spectroscopic Data Summary (for Diethyl Ester)

The following table summarizes typical spectroscopic data for Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate (CAS: 1149-24-2).

| Technique | Key Features and Observations | Source |

| ¹H NMR | δ (ppm): ~8.5 (s, 1H, Ar-H at C4), ~4.4 (q, 4H, -OCH₂CH₃), ~2.8 (s, 6H, Ar-CH₃), ~1.4 (t, 6H, -OCH₂CH₃) | [6] |

| IR (cm⁻¹) | ~1720 cm⁻¹: (C=O stretch, ester), ~1580, ~1450 cm⁻¹: (C=C/C=N stretch, aromatic ring), ~1230 cm⁻¹: (C-O stretch, ester) | [7] |

| Mass Spec (MS) | m/z: 251.12 (M⁺), corresponding to the molecular formula C₁₃H₁₇NO₄ | [6][8] |

Expert Insight on Diacid Characterization: For the target diacid (C₉H₉NO₄), one would expect to see:

-

¹H NMR: A broad singlet for the two carboxylic acid protons (-COOH) appearing far downfield (>10 ppm), in addition to the aromatic and methyl proton signals.

-

IR: A very broad O-H stretching band from ~3300-2500 cm⁻¹ (characteristic of carboxylic acid dimers) and a C=O stretching band around 1700 cm⁻¹.[9]

Applications in Research and Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[11] this compound and its derivatives serve as crucial intermediates in the synthesis of novel therapeutic agents.

-

Scaffold for Bioactive Molecules: The dihydropyridine core, from which DM-PDC is derived, is famously associated with calcium channel blockers like Nifedipine and Amlodipine, used to treat hypertension.[3] The fully aromatized pyridine dicarboxylate structure serves as a rigid and well-defined scaffold for orienting functional groups in three-dimensional space to interact with biological targets.

-

Intermediate in Pharmaceutical Synthesis: This molecule is a valuable starting material. The carboxylic acid groups can be converted into a variety of other functional groups (amides, esters, etc.), allowing for the synthesis of libraries of compounds for screening in drug discovery programs. For example, derivatives are used in the synthesis of drugs like Nicardipine.[12]

-

Building Block for Advanced Materials: As discussed, its ability to coordinate with metal ions makes it a key component in the rational design of Metal-Organic Frameworks (MOFs).[5] These materials have applications in gas storage, catalysis, and sensing.

Conclusion

This compound is a foundational molecule whose chemical properties are dictated by the interplay of its pyridine core and peripheral functional groups. Its robust synthesis via the Hantzsch reaction and subsequent hydrolysis provides reliable access to this versatile chemical building block. A thorough understanding of its physicochemical properties, reactivity, and spectroscopic profile is essential for its effective utilization. For researchers in drug development and materials science, DM-PDC offers a rigid, functionalizable scaffold with proven relevance and significant potential for future innovation.

References

- 2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLIC ACID CAS#: 2602-36-0. ChemicalBook.

- Buy Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate (EVT-5960468) | 27525-74-2. Evo-synthesis.

- 2,6-dimethyl-3,5-pyridinedicarboxylic acid, diethyl ester - Optional[1H NMR] - Spectrum. SpectraBase.

- Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.

- Hantzsch pyridine synthesis. Wikipedia.

- Hantzsch pyridine synthesis - overview. ChemTube3D.

- 3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-, 3,5-dimethyl ester. PubChem.

- This compound. PubChem.

- DIETHYL 2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYL

- Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal.

- This compound (C9H9NO4). PubChemLite.

- 2,6-dimethyl-3,5-pyridinedicarboxylic acid, diethyl ester - Optional[MS (GC)] - Spectrum. SpectraBase.

- diethyl 2,6-dimethyl-3,5-pyridinedicarboxyl

- Diethyl 2,6-dimethylpyridine-3,5-dicarboxyl

- FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample.

- 6-Methylpyridine-2,4-dicarboxylic acid | 499-50-3. Benchchem.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design and Development. Dovepress.

Sources

- 1. This compound | C9H9NO4 | CID 296010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLIC ACID CAS#: 2602-36-0 [amp.chemicalbook.com]

- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 4. DIETHYL 2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLATE | 1149-24-2 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. DIETHYL 2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLATE(1149-24-2) IR Spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. PubChemLite - this compound (C9H9NO4) [pubchemlite.lcsb.uni.lu]

- 11. dovepress.com [dovepress.com]

- 12. EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt - Google Patents [patents.google.com]

Solubility Profile of 2,6-Dimethylpyridine-3,5-dicarboxylic Acid in Organic Solvents: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethylpyridine-3,5-dicarboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its utility in synthesis, purification, and formulation is fundamentally governed by its solubility characteristics. This guide provides a deep dive into the physicochemical properties that dictate the solubility of this compound. We will explore the theoretical underpinnings of its behavior in various organic solvents, present a robust, step-by-step protocol for experimental solubility determination, and discuss the practical implications for laboratory and development settings. This document is intended to serve as a foundational resource for scientists seeking to optimize processes involving this versatile molecule.

Introduction: The Significance of this compound

This compound, with the molecular formula C₉H₉NO₄, is a substituted pyridine derivative featuring two carboxylic acid functional groups.[1][2] Its rigid, planar structure and the presence of both hydrogen bond donors (carboxylic protons) and acceptors (carboxylic oxygens, pyridine nitrogen) make it a valuable synthon for creating complex molecular architectures. It serves as a key intermediate in the synthesis of various bioactive compounds and functional materials, including metal-organic frameworks (MOFs).[][4]

A thorough understanding of its solubility is not merely academic; it is a critical prerequisite for success in:

-

Synthetic Chemistry: Selecting appropriate reaction media to ensure homogeneity and optimal reaction kinetics.

-

Purification: Designing efficient crystallization and recrystallization protocols for achieving high purity.[5]

-

Drug Development: Creating viable formulations by identifying suitable solvent systems for preclinical and clinical studies.

This guide provides the theoretical framework and practical methodologies required to master the solubility challenges associated with this compound.

Physicochemical Properties Governing Solubility

The solubility of a solute in a solvent is dictated by the interplay of intermolecular forces. The principle of "like dissolves like" serves as a useful heuristic, meaning substances with similar polarities and hydrogen bonding capabilities tend to be miscible.[6][7] The structure of this compound presents a molecule with distinct polar and non-polar characteristics.

Key Molecular Attributes:

-

Molecular Formula: C₉H₉NO₄[1]

-

Hydrogen Bonding: The two carboxylic acid groups are potent hydrogen bond donors and acceptors. The pyridine nitrogen atom also acts as a hydrogen bond acceptor.

-

Polarity: The carboxylic acid groups and the nitrogen heteroatom introduce significant polarity.

-

Aromaticity & Non-Polarity: The pyridine ring and the two methyl groups contribute non-polar character.

-

Acidity: The carboxylic acid groups are acidic, and their deprotonation in basic media to form carboxylate salts dramatically increases aqueous solubility.[8] The pKa value for the closely related pyridine-3,5-dicarboxylic acid is approximately 2.8, indicating it is a relatively strong organic acid.[4]

The high melting point of related dicarboxylic acids suggests strong intermolecular forces in the solid state, primarily due to extensive hydrogen bonding between the carboxylic acid moieties.[9] Overcoming this strong crystal lattice energy is a key challenge for any potential solvent.

Predicting Solubility: A Solvent-Class Perspective

Based on the physicochemical properties, we can predict the general solubility behavior of this compound across different classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | These solvents can engage in hydrogen bonding. However, the non-polar regions of the molecule may limit extensive solubility. Solubility in water is expected to be low but will increase significantly with the addition of a base. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Solvents like DMSO and DMF are excellent hydrogen bond acceptors and have high polarity, making them strong candidates for dissolving this compound. Similar pyridine dicarboxylic acids show good solubility in DMSO, often requiring heat.[10] |

| Intermediate Polarity | Acetone, Ethyl Acetate | Low | These solvents are polar but less effective at hydrogen bonding compared to protic or highly polar aprotic solvents. They may struggle to overcome the strong intermolecular forces of the solid solute.[11] |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Very Low / Insoluble | The significant polarity and hydrogen bonding capability of the dicarboxylic acid are incompatible with the weak van der Waals forces offered by non-polar solvents.[6] |

Experimental Protocol for Determining Equilibrium Solubility

Accurate solubility data is best obtained through empirical measurement. The shake-flask method is the gold standard for determining the equilibrium solubility of a solid in a liquid.[6][12] This method ensures that the solution is fully saturated at a given temperature, providing a reliable and reproducible value.

Workflow for Solubility Determination

Caption: Workflow for the equilibrium shake-flask solubility method.

Step-by-Step Methodology

-

Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a glass vial. The excess is critical to ensure equilibrium with the solid phase is achieved. b. Pipette a known volume of the desired organic solvent into the vial. c. Seal the vial securely to prevent solvent evaporation.

-

Equilibration: a. Place the vial in an incubator shaker or on a rotator set to a constant temperature (e.g., 25°C for room temperature solubility). b. Agitate the mixture for a sufficient duration (typically 24 to 48 hours) to allow the system to reach equilibrium.[12] A preliminary time-course experiment can determine the minimum time required.

-

Sample Isolation: a. After equilibration, allow the vials to stand briefly to let the excess solid settle. b. To separate the saturated solution from the undissolved solid, centrifuge the vial. c. Carefully withdraw a portion of the clear supernatant and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic particles.[6] This step is crucial to avoid artificially high results.

-

Quantification: a. Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase for the analytical method). b. Determine the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6] c. A calibration curve must be generated using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

Data Reporting: a. Calculate the original concentration in the saturated solution, accounting for the dilution factor. b. Report the solubility in standard units such as mg/mL or mol/L, always specifying the solvent and the temperature at which the measurement was made.[6]

Practical Implications in Research and Development

-

Reaction Solvent Selection: The predicted moderate-to-high solubility in polar aprotic solvents like DMF and DMSO makes them primary candidates for reaction media. For reactions requiring less polar environments, a co-solvent system might be necessary.

-

Crystallization Design: The principle of selecting a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated is key to effective crystallization.[5] A solvent pair approach (using a "good" solvent to dissolve the compound and a "poor" anti-solvent to induce precipitation) can also be highly effective for purification.

-

Drug Formulation: For pharmaceutical applications, solubility is a direct determinant of bioavailability. If solubility in aqueous media is low, formulation strategies such as pH adjustment (forming a salt), co-solvents, or amorphous solid dispersions may be required. The data gathered from the protocol above provides the foundational knowledge for such formulation design.

Conclusion

While a comprehensive, publicly available dataset for the solubility of this compound in a wide array of organic solvents is limited, a deep understanding of its physicochemical properties allows for strong, predictive insights. Its amphiphilic nature, dominated by strong hydrogen-bonding capabilities, suggests that polar aprotic solvents are the most promising candidates for achieving significant solubility. This guide provides both the theoretical foundation for making informed solvent choices and a robust, self-validating experimental protocol for generating the precise, quantitative data needed to advance research and development efforts.

References

- Vertex AI Search. (n.d.). Buy Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate (EVT-5960468) | 27525-74-2. Retrieved January 7, 2026.

-

LibreTexts Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 7, 2026, from [Link]

-

LibreTexts Chemistry. (2022, April 7). 3.3E: Experimentally Testing Solvents. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

-

ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved January 7, 2026, from [Link]

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 7, 2026.

-

Organic Syntheses. (n.d.). 2,6-dimethylpyridine. Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid.

-

MDPI. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved January 7, 2026, from [Link]

-

NIH. (n.d.). Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K - PMC. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). 3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-, 3,5-dimethyl ester. Retrieved January 7, 2026, from [Link]

-

Eastern-European Journal of Enterprise Technologies. (2015, April 20). Studies of solubility of dicarboxilic acid mixtures in organic solvents. Retrieved January 7, 2026, from [Link]

-

MDPI. (2022, October 12). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Retrieved January 7, 2026, from [Link]

-

CrystEngComm (RSC Publishing). (n.d.). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. Retrieved January 7, 2026, from [Link]

Sources

- 1. This compound | C9H9NO4 | CID 296010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLIC ACID CAS#: 2602-36-0 [amp.chemicalbook.com]

- 4. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.ws [chem.ws]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. DIETHYL 2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLATE | 1149-24-2 [chemicalbook.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Studies of solubility of dicarboxilic acid mixtures in organic solvents | Eastern-European Journal of Enterprise Technologies [journals.uran.ua]

- 12. pubs.acs.org [pubs.acs.org]

1H NMR spectrum of 2,6-Dimethylpyridine-3,5-dicarboxylic acid

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,6-Dimethylpyridine-3,5-dicarboxylic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, offers a detailed experimental protocol for data acquisition, and provides an expert interpretation of the spectral features. By explaining the causality behind experimental choices and grounding the analysis in authoritative sources, this guide serves as a practical resource for the structural elucidation and characterization of this important heterocyclic compound.

Introduction

This compound is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science.[1] The rigid, functionalized pyridine core makes it an attractive scaffold for designing molecules with specific biological activities or material properties. Accurate structural verification is paramount in these applications, and ¹H NMR spectroscopy stands as the primary analytical tool for this purpose. It provides precise information about the molecular structure, electronic environment, and connectivity of protons within the molecule.[2] This guide will dissect the ¹H NMR spectrum of this molecule, offering a senior application scientist's perspective on predicting, acquiring, and interpreting the data.

Molecular Structure and Proton Environments

A thorough understanding of the molecule's structure is the foundation for interpreting its NMR spectrum. This compound possesses a plane of symmetry that bisects the N1-C4 bond. This symmetry dictates that the two methyl groups at positions 2 and 6 are chemically equivalent, as are the two carboxylic acid groups at positions 3 and 5.

This leads to three distinct proton environments:

-

Methyl Protons (CH₃): Two equivalent methyl groups, resulting in a single resonance for these six protons.

-

Aromatic Proton (H-4): A single proton at the C4 position of the pyridine ring.

-

Carboxylic Acid Protons (COOH): Two equivalent, acidic protons from the carboxylic acid functional groups.

Caption: Standard workflow for ¹H NMR analysis.

Sample Preparation

-

Choice of Solvent: The dicarboxylic acid functionality makes the compound poorly soluble in common non-polar solvents like CDCl₃. DMSO-d₆ (Dimethyl sulfoxide-d₆) is an excellent choice due to its high polarity, which readily dissolves the sample. Acetone-d₆ is another potential option. Using D₂O is generally not recommended for the initial spectrum as it will cause the immediate exchange and disappearance of the carboxylic acid proton signals. [3]2. Concentration: Weigh approximately 5-10 mg of this compound. A higher concentration does not necessarily improve spectral quality and can lead to line broadening due to increased solution viscosity. 3. Dissolution: Transfer the solid into a clean, dry vial. Add ~0.6 mL of the chosen deuterated solvent. [4]Vortex the vial until the solid is completely dissolved.

-

Filtration: To ensure optimal magnetic field homogeneity, the sample must be free of any particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Capping: Cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software will automatically lock onto the deuterium signal of the solvent, which stabilizes the magnetic field.

-

Shimming: Perform magnetic field shimming to optimize the field homogeneity. This process minimizes peak widths and improves spectral resolution.

-

Acquisition Parameters (for a 400 MHz spectrometer):

-

Pulse Program: A standard single-pulse proton experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, especially the downfield carboxylic acid protons, are captured.

-

Number of Scans: 16 to 32 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate.

-

Spectral Interpretation and Validation

Peak Assignment and Analysis

A typical spectrum in DMSO-d₆ would show three distinct signals:

-

A very broad signal far downfield (e.g., ~δ 12.5 ppm), integrating to 2H. This is unequivocally assigned to the -COOH protons. The broadness is due to hydrogen bonding with the DMSO solvent and potential chemical exchange.

-

A sharp singlet in the aromatic region (e.g., ~δ 8.2 ppm), integrating to 1H. This corresponds to the H-4 proton.

-

A sharp singlet further upfield (e.g., ~δ 2.8 ppm), integrating to 6H. This is assigned to the two equivalent -CH₃ groups.

Self-Validation: The D₂O Exchange Experiment

To definitively confirm the assignment of the carboxylic acid protons, a D₂O exchange experiment is the gold standard.

-

Protocol: After acquiring the initial spectrum, remove the NMR tube from the spectrometer. Add one or two drops of deuterium oxide (D₂O) to the sample, cap it, and shake gently to mix. Re-acquire the ¹H NMR spectrum.

-

Expected Result: The acidic -COOH protons will rapidly exchange with the deuterium from D₂O. Consequently, the broad signal observed between δ 10.0-13.0 ppm will disappear or be significantly attenuated in the new spectrum. [5]This provides irrefutable evidence for the identity of the carboxylic acid proton signal.

Influence of Solvent Choice

The choice of solvent can subtly or dramatically alter the spectrum. While DMSO-d₆ is ideal for observing the acidic protons, a solvent like CDCl₃ (if solubility allows, perhaps with a drop of methanol-d₄) might show slightly different chemical shifts for the methyl and aromatic protons. The position of the acidic proton is particularly sensitive to the solvent's hydrogen-bonding capability. [6][7]

Conclusion

The ¹H NMR spectrum of this compound is highly characteristic and allows for straightforward structural confirmation. Its symmetry results in a simple spectrum with three distinct singlets corresponding to the methyl, aromatic, and carboxylic acid protons. The key to a successful analysis lies in selecting an appropriate polar deuterated solvent, such as DMSO-d₆, to ensure sample solubility and allow for the observation of the exchangeable carboxylic acid protons. A D₂O exchange experiment serves as a simple and powerful method to validate the assignment of these acidic protons, embodying the principle of a self-validating protocol. This guide provides the theoretical and practical framework necessary for researchers to confidently acquire and interpret the ¹H NMR data for this compound.

References

- BenchChem. (2025).

- Gil, V. M. S. (1964). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Molecular Physics, 9(1), 97-98.

- BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines.

- AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine.

- Taylor & Francis Online. (n.d.). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine.

- Journal of the American Chemical Society. (n.d.). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy.

- AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine.

- JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids.

- University of California, Riverside. (n.d.).

- University College London. (n.d.).

- ResearchGate. (2017). Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent?.

- PubMed. (n.d.). The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study.

- ResearchGate. (2024). Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum?.

- PubChem. (n.d.). This compound.

Sources

- 1. This compound | C9H9NO4 | CID 296010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the 13C NMR Analysis of 2,6-Dimethylpyridine-3,5-dicarboxylic Acid

Introduction

2,6-Dimethylpyridine-3,5-dicarboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, substituted pyridine core makes it a valuable scaffold for the design of novel therapeutic agents and functional polymers. A thorough understanding of its molecular structure is paramount for its application and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is one of the most powerful tools for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive, in-depth analysis of the 13C NMR spectroscopy of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the theoretical principles governing the 13C NMR spectrum of this molecule, provide a detailed experimental protocol, and offer a thorough interpretation of the expected spectral data.

Theoretical Principles: Predicting the 13C NMR Spectrum

The 13C NMR spectrum of this compound is governed by the electronic environment of each carbon atom. The chemical shift of each carbon is influenced by the hybridization state, the electronegativity of neighboring atoms, and the electronic effects (both inductive and resonance) of the substituents on the pyridine ring.

Due to the molecule's symmetry, we expect to see a specific number of signals in the 13C NMR spectrum. The plane of symmetry runs through the nitrogen atom and the C4 carbon, making the two methyl groups, the two carboxylic acid groups, and the corresponding ring carbons chemically equivalent.

Expected Signals:

-

C2 and C6 (equivalent): These carbons are attached to the electronegative nitrogen atom and a methyl group. The nitrogen atom will cause a significant downfield shift.

-

C3 and C5 (equivalent): These carbons are bonded to a carboxylic acid group, which is an electron-withdrawing group, leading to a downfield shift.

-

C4: This is the only carbon atom in the pyridine ring that is solely bonded to other carbon atoms within the ring.

-

Methyl Carbons (equivalent): The two methyl groups at positions 2 and 6 are equivalent and will produce a single signal in the aliphatic region of the spectrum.

-

Carboxylic Acid Carbons (equivalent): The two carboxylic acid groups at positions 3 and 5 are also equivalent and will give rise to a single signal in the downfield region characteristic of carbonyl carbons.

To predict the approximate chemical shifts, we can utilize substituent effect data from related molecules such as pyridine, 2,6-lutidine (2,6-dimethylpyridine), and isonicotinic acid (pyridine-4-carboxylic acid). Furthermore, data from the closely related diethyl ester of the target molecule, diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, provides an excellent reference point.

Diagram of Molecular Structure and Expected Chemical Shift Regions:

Caption: Molecular structure and predicted 13C NMR chemical shift regions.

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

The quality of the 13C NMR spectrum is highly dependent on proper sample preparation and the choice of experimental parameters. For a molecule like this compound, which contains acidic protons, careful consideration of the solvent and concentration is crucial.

Materials and Equipment:

-

This compound (high purity)

-

Deuterated dimethyl sulfoxide (DMSO-d6, ≥99.8% D)

-

5 mm NMR tubes

-

Vortex mixer

-